2-[4-[(3-phenylmethoxyphenyl)methyl]piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-[(3-phenylmethoxyphenyl)methyl]piperazin-1-yl]pyrimidine is an organic compound that features a piperazine ring linked to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3-phenylmethoxyphenyl)methyl]piperazin-1-yl]pyrimidine typically involves multiple steps. One common method involves the reaction of 3-phenylmethoxybenzyl chloride with piperazine to form an intermediate, which is then reacted with pyrimidine derivatives under specific conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(3-phenylmethoxyphenyl)methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[4-[(3-phenylmethoxyphenyl)methyl]piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(3-phenylmethoxyphenyl)methyl]piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone with similar structural features.
4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine: Another piperazine-pyrimidine derivative with different substituents.
Uniqueness
2-[4-[(3-phenylmethoxyphenyl)methyl]piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties
Properties
IUPAC Name |
2-[4-[(3-phenylmethoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-2-6-19(7-3-1)18-27-21-9-4-8-20(16-21)17-25-12-14-26(15-13-25)22-23-10-5-11-24-22/h1-11,16H,12-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHOVVQFIRCHJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OCC3=CC=CC=C3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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